

# Furametpyr degradation compared to other fungicides

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## Compound Focus: Furametpyr

CAS No.: 123572-88-3

Cat. No.: S528555

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## Furametpyr at a Glance

The table below consolidates key identification and physicochemical data for **Furametpyr**, which are fundamental for understanding its environmental behavior [1] [2].

Property	Details
IUPAC Name	(RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide [1]
Chemical Group	Pyrazole-carboxamide fungicide [3]
FRAC Code / MoA	7 / Succinate Dehydrogenase Inhibitor (SDHI) [1] [3]
Water Solubility	255 mg/L (at 20°C, pH 7) [1]
Octanol-Water Partition Coefficient (log P)	2.36 [1] [2]
Vapor Pressure	0.000112 mPa (at 20°C) [1]

## Understanding Fungicide Degradation

"Degradation" refers to the process of a chemical breaking down in the environment, and it can occur through different pathways. The available data provides some insights into **Furametpyr**'s behavior.

- **Metabolic Degradation in Mammals:** A study on metabolism in rats identified several biotransformation pathways for **Furametpyr**. The primary reactions include **N-demethylation** and **oxidation** of various methyl groups on its pyrazole and benzofuran rings [4]. The study also found that human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, and 3A4) catalyze the N-demethylation reaction [4].
- **Analytical Methods for Residues:** A chiral separation method was developed to detect **Furametpyr** enantiomers in water, soil, and rice, with a **limit of detection (LOD) in water of 2.0 µg/kg** [5]. This indicates that trace-level analysis is possible, but the study does not provide degradation rates.
- **Gap in Environmental Degradation Data:** While the Pesticide Properties Database (PPDB) has fields for soil degradation ( $DT_{50}$ ) and aqueous hydrolysis, these values are **not listed for Furametpyr** [1]. This absence is a significant data gap for a comprehensive environmental comparison.

The following diagram illustrates the key metabolic degradation pathways of **Furametpyr** identified in rats, which involve changes at specific sites on the molecule [4].

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## References

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